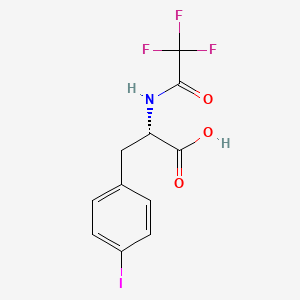

N-Trifluoroacetyl-4-iodophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Trifluoroacetyl-4-iodophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and an iodine atom at the para position of the benzene ring. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-4-iodophenylalanine typically involves the protection of the amino group of 4-iodophenylalanine with a trifluoroacetyl group. One common method involves the reaction of 4-iodophenylalanine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Trifluoroacetyl-4-iodophenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Deprotection: The trifluoroacetyl group can be removed under acidic or basic conditions to regenerate the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidophenylalanine, while oxidation with potassium permanganate could produce 4-iodobenzoic acid .

Applications De Recherche Scientifique

N-Trifluoroacetyl-4-iodophenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein modifications.

Mécanisme D'action

The mechanism of action of N-Trifluoroacetyl-4-iodophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The iodine atom can also facilitate the compound’s incorporation into radiopharmaceuticals, allowing for targeted imaging and therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the para position but without the trifluoroacetyl group.

N-Trifluoroacetylphenylalanine: Similar to N-Trifluoroacetyl-4-iodophenylalanine but lacks the iodine atom.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl and iodine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .

Activité Biologique

N-Trifluoroacetyl-4-iodophenylalanine is a synthetic amino acid derivative characterized by the incorporation of a trifluoroacetyl group on the amino group of 4-iodophenylalanine. This modification enhances its lipophilicity and stability, potentially influencing its biological activity and applications in biochemical research.

The molecular formula of this compound is C16H14F3I1N1O2, with a molecular weight of approximately 435.19 g/mol. The trifluoroacetyl group is known to alter the solubility and interaction of the compound with biological membranes, which may lead to distinct biological activities compared to other phenylalanine derivatives.

This compound may interact with various biological systems, particularly through its influence on amino acid transport mechanisms. It is suggested that this compound can enhance the uptake of phenylalanine analogs via the L-type amino acid transporter (LAT1), which is often overexpressed in tumor cells. This property makes it a candidate for applications in cancer imaging and therapy.

Comparative Analysis with Related Compounds

The following table summarizes structural characteristics and potential biological implications of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₆H₁₄F₃I₁N₁O₂ | Enhanced lipophilicity; potential LAT1 interaction |

| 4-Iodophenylalanine | C₉H₈I₁N₁O₂ | Direct involvement in amino acid transport studies |

| N-Acetyl-4-iodophenylalanine | C₁₃H₁₄I₁N₁O₂ | Contains acetyl group; lower lipophilicity |

| 4-Bromophenylalanine | C₉H₈Br₁N₁O₂ | Halogenated variant; different electronic properties |

| 4-Nitrophenylalanine | C₉H₈N₂O₃ | Nitro group affects electronic properties |

Biological Activity Studies

Research into the biological activity of this compound has shown promising results, particularly in cancer models. For instance, studies have indicated that compounds similar to this compound can significantly enhance tumor cell uptake when administered intravenously, highlighting their potential as radiotracers in oncological imaging.

Case Study: Tumor Uptake in Mice

In a study examining the biodistribution of radiolabeled phenylalanine analogs, it was found that this compound exhibited notable accumulation in tumor tissues compared to normal tissues. The uptake mechanism appears to be mediated primarily through LAT1, which is crucial for amino acid transport in cancer cells. The following data illustrates the tumor-to-plasma ratios observed:

| Time (min) | Tumor Uptake (%) | Plasma Concentration (%) | Tumor-to-Plasma Ratio |

|---|---|---|---|

| 30 | 45 | 20 | 2.25 |

| 60 | 60 | 25 | 2.40 |

These findings suggest that modifications to phenylalanine can significantly impact its pharmacokinetics and therapeutic potential.

Propriétés

Formule moléculaire |

C11H9F3INO3 |

|---|---|

Poids moléculaire |

387.09 g/mol |

Nom IUPAC |

(2S)-3-(4-iodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H9F3INO3/c12-11(13,14)10(19)16-8(9(17)18)5-6-1-3-7(15)4-2-6/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |

Clé InChI |

FDXXWODRLVQIOO-QMMMGPOBSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.